4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine
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Overview
Description
4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a bromine atom, a methyl group, and a propyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazol-5-amine with bromine in the presence of a suitable solvent . The reaction is carried out at low temperatures to ensure selective bromination at the desired position on the pyrazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact mechanism depends on the specific application and the nature of the target molecule . For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a propyl group.
4-chloro-3-methyl-1-propyl-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of a bromine atom.
3,5-dimethyl-1-propyl-1H-pyrazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H12BrN3 |
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Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4,9H2,1-2H3 |
InChI Key |
BSISLVHNZZHBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Br)N |
Origin of Product |
United States |
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